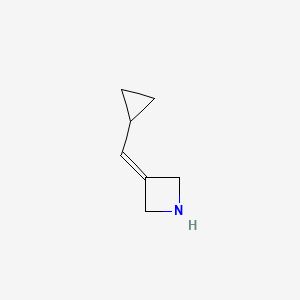

3-(Cyclopropylmethylidene)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N |

|---|---|

Molecular Weight |

109.17 g/mol |

IUPAC Name |

3-(cyclopropylmethylidene)azetidine |

InChI |

InChI=1S/C7H11N/c1-2-6(1)3-7-4-8-5-7/h3,6,8H,1-2,4-5H2 |

InChI Key |

CYIUALCMDULUST-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C=C2CNC2 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 Cyclopropylmethylidene Azetidine and Analogs

Intrinsic Reactivity Derived from Azetidine (B1206935) Ring Strain

Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a key driver of their chemical reactivity. rsc.orgrsc.orgresearchwithrutgers.com While more stable and easier to handle than the highly strained aziridines (27.7 kcal/mol), azetidines are considerably more reactive than their five-membered pyrrolidine (B122466) counterparts (5.4 kcal/mol). rsc.org This intermediate level of strain energy makes azetidines valuable synthetic intermediates, as their reactivity can be triggered under specific conditions to afford a variety of functionalized products. rsc.orgrsc.org

The inherent strain in the azetidine ring can lead to decomposition pathways not typically observed in larger ring systems. nih.gov For instance, metabolic ring-opening through reaction with nucleophiles like glutathione (B108866) has been reported, highlighting the in vivo instability that can arise from this strained core. nih.gov

Nucleophilic Substitution Reactivity of the Azetidine Core

The nitrogen atom of the azetidine ring is nucleophilic and can readily participate in reactions with electrophiles, such as alkylation and acylation. youtube.com However, the reactivity of the azetidine core is more profoundly observed in reactions that involve the cleavage of the ring's C-N or C-C bonds. Nucleophilic substitution reactions on the azetidine ring itself are a cornerstone of its chemistry. chemrxiv.org

Activation of the azetidine is often necessary to facilitate nucleophilic attack. This is typically achieved by converting the azetidine into a more reactive azetidinium salt, for example, through reaction with an acid or an alkylating agent. youtube.commagtech.com.cn The quaternization of the nitrogen atom enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. magtech.com.cn

Ring-Opening Transformations of Azetidines

The relief of ring strain is a powerful thermodynamic driving force for the ring-opening reactions of azetidines. These transformations can be initiated by various reagents and proceed through different mechanistic pathways, leading to a diverse array of acyclic and heterocyclic products.

In the presence of acids, the azetidine nitrogen is protonated, forming an azetidinium ion. nih.govyoutube.com This species is highly susceptible to nucleophilic attack, leading to ring cleavage. The rate of this decomposition is highly dependent on the pH of the medium, with faster rates observed at lower pH values. nih.gov The pKa of the azetidine nitrogen is a crucial factor in determining its stability under acidic conditions. nih.gov

A study on N-substituted aryl azetidines revealed an acid-mediated intramolecular ring-opening decomposition. nih.gov In this process, a pendant amide group acts as an internal nucleophile, attacking the protonated azetidine ring and leading to a rearranged product. nih.gov

A wide range of nucleophiles can induce the ring-opening of azetidines, particularly when the ring is activated. magtech.com.cnresearchgate.net These reactions are a major class of transformations for azetidines and can involve carbon, nitrogen, oxygen, and sulfur nucleophiles. magtech.com.cnbeilstein-journals.org The regioselectivity of the nucleophilic attack is a key aspect of these reactions and is influenced by the substituents on the azetidine ring. magtech.com.cn

For instance, the reaction of azetidines with chloroformates can result in either dealkylation at the nitrogen or a ring-opening reaction to yield a γ-chloroamine. researchgate.net This highlights the competition between different reactive pathways.

The control of stereochemistry and regiochemistry is a critical challenge in the ring-opening reactions of substituted azetidines. rsc.orgnih.govacs.org The outcome of the reaction is often governed by a combination of electronic and steric factors. magtech.com.cn

In nucleophilic ring-opening reactions, electronic effects often dictate the site of attack. Nucleophiles tend to attack the carbon atom adjacent to the nitrogen that is substituted with an electron-withdrawing or conjugating group, such as an aryl, alkenyl, cyano, or carboxylate group. magtech.com.cn This is because these groups can stabilize the developing negative charge in the transition state. magtech.com.cn

Conversely, sterically bulky or highly reactive nucleophiles often favor attack at the less substituted carbon atom adjacent to the nitrogen, a preference driven by steric hindrance. magtech.com.cn In intramolecular nucleophilic ring-opening reactions, the size of the newly formed ring also plays a crucial role in determining the reaction pathway, with the formation of five- or six-membered rings being generally favored. magtech.com.cn

Recent advancements have demonstrated that the use of chiral catalysts, such as squaramide hydrogen-bond donors, can achieve highly enantioselective ring-opening of 3-substituted azetidines. acs.org Furthermore, palladium-catalyzed ring-opening cross-coupling reactions of aziridines have provided insights into achieving high regioselectivity and stereospecificity, which can be extended to azetidine chemistry. acs.org The choice of ligand on the palladium catalyst can even switch the regioselectivity of the ring-opening. acs.org

Ring Expansion Reactions and Rearrangements

Beyond simple ring-opening, azetidines can undergo ring expansion reactions and rearrangements to form larger heterocyclic systems. nih.govmagtech.com.cn These transformations often proceed through the formation of an intermediate that then rearranges to relieve ring strain.

One notable example is the nih.govmagtech.com.cn-Stevens rearrangement, which can be used for the one-carbon ring expansion of aziridines to azetidines and, conceptually, azetidines to pyrrolidines. chemrxiv.orgacs.org This reaction involves the formation of an ylide intermediate followed by a sigmatropic rearrangement. While synthetically challenging to control, enzymatic approaches have shown remarkable stereocontrol over this transformation. chemrxiv.org

Another strategy for ring expansion involves the reaction of azetidines with carbenes. For example, the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines can lead to a formal [3+1] ring expansion to yield highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This process is thought to proceed via an ylide-type mechanism involving a ring-opening/ring-closing cascade. nih.gov

Radical Reactions Involving Azetidine Derivatives

Radical reactions offer a powerful toolkit for the functionalization of complex molecules, and azetidine derivatives are no exception. The strained four-membered ring can participate in various radical-mediated transformations, often leading to unique molecular architectures. While specific data on 3-(cyclopropylmethylidene)azetidine is scarce, the reactivity of related systems provides valuable insights.

Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been shown to produce azetidines. This process involves the generation of an α-aminoalkyl radical which then participates in a cascade cyclization. nih.gov Another notable approach is the anti-Baldwin 4-exo-dig radical cyclization of ynamides, which can be initiated by a copper-based photoredox catalyst to form azetidines with control over regioselectivity. nih.gov This method has been successfully applied to synthesize C3-substituted azetidines. researchgate.net For instance, the cyclization of ynamides bearing substituents at the position corresponding to C3 of the azetidine ring proceeds efficiently. However, it has been observed that the presence of a cyclopropyl (B3062369) group on the starting ynamide can inhibit the cyclization, with no formation of the desired azetidine or products from a potential radical cyclization/ring-opening sequence being detected. nih.gov This suggests that the cyclopropyl group may significantly influence the stability and reaction pathways of adjacent radical intermediates.

The exocyclic double bond in 3-methylideneazetidine (B15261513) derivatives serves as a handle for further functionalization. Radical additions to this moiety are expected to proceed, though the influence of the cyclopropyl group in this compound would be a critical factor in determining the reaction's feasibility and outcome. The high s-character of the cyclopropyl C-C bonds could modulate the stability of a radical formed at the exocyclic carbon, potentially influencing the regioselectivity of the addition.

| Reaction Type | Reactants | Catalyst/Conditions | Product(s) | Key Findings | Reference |

| Radical Annulation | Aliphatic Amines, Alkynes | Photo-induced Copper Catalysis | Substituted Azetidines | Forms azetidines via an α-aminoalkyl radical cascade. | nih.gov |

| 4-exo-dig Radical Cyclization | Ynamides | Copper-based Photoredox Catalyst | Substituted Azetidines | Anti-Baldwin cyclization with high regioselectivity. | nih.govresearchgate.net |

| Radical Cyclization Attempt | Cyclopropyl-substituted Ynamide | Copper-based Photoredox Catalyst | No Azetidine Formation | The cyclopropyl group inhibited the desired cyclization. | nih.gov |

Chemo- and Regioselectivity in Azetidine Transformations

The selective transformation of one functional group in the presence of others (chemoselectivity) and the control of the position of bond formation (regioselectivity) are central challenges in organic synthesis. In the context of this compound, both the strained azetidine ring and the exocyclic double bond present potential sites for reaction.

The regioselectivity of ring-opening reactions of unsymmetrically substituted azetidines is highly dependent on the nature of the substituents. rsc.org Generally, nucleophilic attack occurs at the less sterically hindered carbon adjacent to the nitrogen atom. However, electronic factors can also play a crucial role. For this compound, reactions could potentially target the C2/C4 positions of the ring or the exocyclic double bond.

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. acs.org The regioselectivity of this reaction is influenced by the electronic properties of the reactants. While this reaction typically involves the formation of the azetidine ring itself, analogous additions to the exocyclic double bond of a pre-formed 3-methylideneazetidine could be envisioned. The cyclopropyl group would likely exert a significant electronic and steric influence on the regiochemical outcome of such additions.

In aza-Michael additions to methyl 2-(azetidin-3-ylidene)acetate, various nitrogen nucleophiles add to the exocyclic double bond, demonstrating the electrophilic nature of this moiety. nih.gov This suggests that the double bond in this compound would also be susceptible to nucleophilic attack. The regioselectivity would favor addition at the exocyclic carbon, leading to a 3,3-disubstituted azetidine.

| Reaction Type | Substrate | Reagent | Selectivity | Product | Reference |

| Nucleophilic Ring Opening | Unsymmetric Azetidines | Nucleophiles | Regioselective | Ring-opened amines | rsc.org |

| Aza-Paternò-Büchi Reaction | Imine, Alkene | UV light | Regio- and Stereoselective | Functionalized Azetidines | acs.org |

| Aza-Michael Addition | Methyl 2-(azetidin-3-ylidene)acetate | NH-Heterocycles | Regioselective | 3-Substituted 3-(acetoxymethyl)azetidines | nih.gov |

Stereochemical Influence on Azetidine Reactivity

The stereochemistry of the azetidine ring and its substituents can profoundly impact its reactivity and the stereochemical outcome of its transformations. The puckered nature of the four-membered ring creates distinct axial and equatorial positions for substituents, which can influence the approach of reagents.

In the synthesis of azetidines via photo-induced copper-catalyzed radical cascade cyclization, high diastereoselectivity has been observed, favoring the formation of the anti-diastereomer. nih.gov This stereocontrol is attributed to a sterically less-strained transition state.

Ring-opening reactions of chiral azetidines can proceed with either retention or inversion of stereochemistry at the reacting center, depending on the mechanism of the reaction. For example, nucleophilic ring-opening reactions often proceed with inversion of configuration, typical of an SN2-type mechanism.

For reactions occurring at the exocyclic double bond of this compound, the facial selectivity of the attack would be a key stereochemical consideration. The azetidine ring itself, particularly if substituted at nitrogen or other ring positions, could direct the approach of a reagent to one face of the double bond over the other, leading to diastereoselective product formation. The inherent chirality of the cyclopropyl group in certain orientations relative to the azetidine ring could also play a role in inducing stereoselectivity.

| Reaction | Substrate/Precursor | Stereochemical Outcome | Controlling Factors | Reference |

| Radical Cascade Cyclization | Aliphatic Amines, Alkynes | High Diastereoselectivity (anti) | Steric hindrance in the transition state | nih.gov |

| Nucleophilic Ring Opening | Chiral Azetidines | Inversion or Retention | Reaction mechanism (e.g., SN2) | |

| Addition to Exocyclic Double Bond | This compound | Potentially Diastereoselective | Steric and electronic influence of the azetidine ring and cyclopropyl group |

Theoretical and Computational Investigations of 3 Cyclopropylmethylidene Azetidine Systems

Quantum Mechanical (QM) Studies

Quantum mechanical methods are fundamental to modern chemistry, allowing for the detailed study of electronic structure and its influence on molecular properties and reactivity.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the mechanisms of complex organic reactions by mapping the entire reaction pathway. This involves locating the stable geometries of reactants, products, and any intermediates, as well as the transition states that connect them.

For a molecule like 3-(cyclopropylmethylidene)azetidine, DFT would be instrumental in exploring potential reactions such as cycloadditions, ring-opening reactions, or rearrangements. For instance, studies on the [3+2] cycloaddition reactions of other nitrogen-containing heterocycles have successfully used DFT to explain regio- and stereoselectivity, which often aligns with experimental results. nih.gov In a similar vein, DFT calculations have been used to rationalize the competition between the formation of azetidine (B1206935) and pyrrolidine (B122466) rings during intramolecular cyclizations, correctly predicting the favored product based on the transition state energies. frontiersin.org DFT could clarify the reactivity of the exocyclic double bond in this compound and the influence of the strained four-membered ring on its participation in various pericyclic reactions.

Møller-Plesset Perturbation Theory (MP2) for Mechanistic Insights

Møller-Plesset perturbation theory is a post-Hartree-Fock method used to more accurately account for electron correlation—the interaction between electrons that is approximated in simpler models. The second-order version, MP2, is widely used as it offers a significant improvement in accuracy over Hartree-Fock theory with manageable computational expense. nih.gov MP2 is particularly effective at describing dispersion forces (van der Waals interactions), which are crucial for understanding non-covalent interactions and the subtle effects that influence conformational preferences. researchgate.net

For this compound, the MP2 method would be valuable for refining the energy calculations of structures and transition states initially located with DFT. It can serve as a benchmark to ensure that the chosen DFT functional is performing adequately. researchgate.net The method's strength in handling electron correlation is important for accurately modeling the strained cyclopropyl (B3062369) and azetidine rings. Furthermore, developments in MP2 methodology, such as orbital optimization, can improve performance, especially for systems where the standard Hartree-Fock reference is less reliable. capes.gov.br

Molecular Dynamics and Structural Modeling Approaches

For an azetidine derivative, MD simulations can reveal crucial information about the flexibility of the four-membered ring and the conformational preferences of its substituents. A study on azetidine-2-carboxylic acid, a proline analogue, used MD simulations to show its effect on peptide structure, including its propensity to induce bends in a polypeptide chain and its interactions with different solvents. acs.org Similarly, MD simulations of this compound could predict its preferred ring-puckering conformation, the rotational barrier of the cyclopropylmethylidene group, and how it interacts with a solvent or a biological receptor. Such simulations are essential for understanding how the molecule behaves in a realistic, dynamic environment, which is critical for applications in materials science and drug discovery. nih.govacs.org

Analysis of Potential Energy Surfaces and Transition States

A potential energy surface (PES) is a mathematical landscape that maps the energy of a molecule as a function of its geometry. nih.govrsc.org By exploring the PES, chemists can identify all possible stable isomers (local minima) and the transition state structures that represent the energy barriers between them. rsc.orgresearchgate.net

Computational exploration of the PES for this compound would be critical for understanding its reactivity, particularly potential rearrangement reactions. The methylenecyclopropane (B1220202) moiety is known to undergo thermal and photochemical rearrangements, and the strain in the azetidine ring adds another layer of complexity. nih.govcapes.gov.bracs.org DFT calculations could be used to locate the transition state for the characteristic vinylcyclopropane-to-cyclopentene rearrangement, which might be a competing pathway with other reactions involving the azetidine ring. Studies on related systems, such as the rearrangement of aziridines to azetidines, have shown that transition state analysis can explain reaction outcomes and the thermodynamic stability of the resulting products. cnr.it

Below is a representative table illustrating the kind of data obtained from a PES analysis for a hypothetical reaction, showing the relative energies of different species.

| Species | Calculation Method | Relative Energy (kcal/mol) |

| Reactant | DFT (B3LYP/6-31G) | 0.0 |

| Transition State 1 | DFT (B3LYP/6-31G) | +25.4 |

| Intermediate | DFT (B3LYP/6-31G) | +10.2 |

| Transition State 2 | DFT (B3LYP/6-31G) | +31.5 |

| Product | DFT (B3LYP/6-31G*) | -5.7 |

This table is illustrative and does not represent actual data for this compound.

Kinetic and Thermodynamic Profiling of Azetidine Reactions

Chemical reactions can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org Under kinetic control (typically at lower temperatures and shorter reaction times), the major product is the one that forms the fastest, i.e., via the lowest activation energy barrier. masterorganicchemistry.com Under thermodynamic control (at higher temperatures or with longer reaction times, allowing for equilibrium), the major product is the most stable one. masterorganicchemistry.com

Computational chemistry can predict both the kinetic and thermodynamic products of a reaction by calculating the activation energies (kinetics) and the total energies of the products (thermodynamics). uni.lursc.org For a multifunctional molecule like this compound, several reaction pathways could compete. For example, a reaction at the exocyclic double bond might compete with a ring-opening reaction of the azetidine. By calculating the energy profiles for each potential pathway, a kinetic and thermodynamic profile can be constructed. This was demonstrated in studies of Diels-Alder reactions, where the transition from kinetic to thermodynamic control could be observed and quantified by calculating rate constants, activation energies, and the enthalpy and entropy of the reaction. rsc.org Such a profile for this compound would be invaluable for predicting its chemical behavior under different reaction conditions.

Synthetic Utility and Emerging Applications of 3 Cyclopropylmethylidene Azetidine in Complex Molecule Synthesis

Role as Versatile Building Blocks in Organic Synthesis

3-(Cyclopropylmethylidene)azetidine and its derivatives are increasingly recognized for their utility as versatile synthons for the construction of a wide array of more complex molecules. The inherent ring strain of the azetidine (B1206935) core, estimated to be around 25.4 kcal/mol, makes it susceptible to selective ring-opening reactions, providing access to functionalized acyclic amines. rsc.org Conversely, the intact azetidine moiety can be incorporated as a key structural motif in target molecules.

The exocyclic double bond and the adjacent cyclopropyl (B3062369) group offer multiple sites for chemical manipulation. For instance, the double bond can undergo various addition reactions, while the cyclopropyl group can be involved in rearrangements or act as a conformational lock. This multi-functionality allows for the divergent synthesis of diverse molecular scaffolds from a common precursor. nih.gov

Recent research has demonstrated the application of functionalized azetidines in multicomponent reactions, enabling the rapid assembly of complex structures from simple starting materials. nih.gov For example, a four-component strain-release-driven synthesis has been developed to produce highly substituted azetidines. nih.gov Furthermore, azetidine derivatives serve as precursors to other heterocyclic systems, such as pyrrolidines and piperidines, through ring-expansion strategies. researchgate.net The ability to access a variety of fused, bridged, and spirocyclic ring systems from densely functionalized azetidines underscores their importance as foundational building blocks in diversity-oriented synthesis. nih.gov

Application in Molecular Rigidification and Conformational Control

The cyclopropyl group further contributes to this rigidification. The defined stereochemistry of substituents on the azetidine ring, coupled with the constrained geometry of the cyclopropylmethylidene group, allows for precise control over the spatial orientation of appended functional groups. This conformational control is particularly evident in the context of peptide chemistry, where the introduction of azetidine-containing amino acids can induce specific turn structures. nih.gov X-ray diffraction analysis of a cyclic tetrapeptide containing a 3-aminoazetidine (3-AAz) unit revealed that the azetidine ring encourages an all-trans conformation, which is less stable in the corresponding homodetic macrocycle. nih.govresearchgate.net

Integration into Peptidomimetic and Macrocyclic Peptide Scaffolds

A significant and rapidly evolving application of this compound derivatives is in the field of peptidomimetics and macrocyclic peptides. nih.gov These molecules aim to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. nih.govmdpi.com

The 3-aminoazetidine (3-AAz) subunit, derived from functionalization of the 3-position of the azetidine ring, has emerged as a powerful turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides. nih.govresearchgate.net The incorporation of this motif into a linear peptide precursor has been shown to dramatically improve the efficiency of macrocyclization for tetra-, penta-, and hexapeptides. nih.gov This is attributed to the ability of the azetidine ring to pre-organize the linear peptide into a conformation amenable to ring closure.

Furthermore, the integration of the azetidine ring into a peptide backbone can enhance its stability towards proteolytic degradation. nih.govresearchgate.net The unnatural amino acid structure disrupts the recognition sites for proteases, thereby extending the biological half-life of the peptide. The azetidine nitrogen also provides a handle for late-stage functionalization, allowing for the attachment of tags, dyes, or other molecular probes to the macrocyclic scaffold. nih.govresearchgate.net

The table below summarizes the improved cyclization yields observed when incorporating a 3-aminoazetidine (3-AAz) moiety into various peptide sequences.

| Peptide Size | Sequence without 3-AAz | Cyclization Yield without 3-AAz (%) | Sequence with 3-AAz | Cyclization Yield with 3-AAz (%) | Reference |

|---|---|---|---|---|---|

| Tetrapeptide | cyclo(Gly-Phe-Leu-Pro) | Low | cyclo(Gly-Phe-Leu-3-AAz) | Significantly Improved | nih.govresearchgate.net |

| Pentapeptide | cyclo(Ala-Gly-Val-Phe-Leu) | Moderate | cyclo(Ala-Gly-Val-Phe-3-AAz) | Improved | researchgate.net |

| Hexapeptide | cyclo(Tyr-D-Trp-Lys-Val-His-Phe) | Moderate | cyclo(Tyr-D-Trp-Lys-Val-His-3-AAz) | Improved | nih.govresearchgate.net |

Development of Chiral Auxiliaries and Asymmetric Templates

Chiral, non-racemic azetidine derivatives are valuable building blocks for the synthesis of enantiomerically pure compounds. The development of synthetic routes to chiral azetidines, including those derived from this compound, opens up possibilities for their use as chiral auxiliaries or asymmetric templates. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to produce a single stereoisomer of the product.

The synthesis of chiral azetidin-3-ones has been achieved through gold-catalyzed intermolecular oxidation of alkynes, starting from chiral N-propargylsulfonamides. nih.gov This demonstrates that the azetidine scaffold can be constructed with high enantiomeric excess. By analogy, stereoselective modifications of the cyclopropylmethylidene group or the azetidine ring itself could lead to novel chiral auxiliaries.

Once attached to a substrate, the rigid and stereochemically defined azetidine template can control the facial selectivity of reactions at a nearby prochiral center. After the desired stereochemistry has been established, the auxiliary can be cleaved and potentially recycled. While the direct application of this compound as a chiral auxiliary is still an emerging area, the principles of asymmetric synthesis suggest its potential in this domain. researchgate.net

Facilitation of Densely Functionalized Molecular Architectures

The reactivity of the this compound core allows for its elaboration into densely functionalized molecules. nih.gov The term "densely functionalized" refers to molecules that possess a high number of functional groups in a compact and well-defined spatial arrangement. Such molecules are of great interest in drug discovery and chemical biology as they can present multiple points of interaction with a biological target.

Synthetic strategies have been developed to introduce a variety of substituents onto the azetidine ring at different positions. For example, multicomponent reactions involving azabicyclo[1.1.0]butane, an isomer of azetidine, have been used to create 1,3,3-trisubstituted azetidines in a single step. nih.gov The resulting products can contain diverse functional groups, such as ketones, azides, and amides, which can be further manipulated. nih.gov

The transformation of a densely functionalized azetidine into more complex fused, bridged, and spirocyclic ring systems has also been demonstrated. nih.gov These transformations often proceed through intramolecular reactions that take advantage of the proximity of functional groups imposed by the azetidine scaffold. This approach enables the efficient construction of complex three-dimensional structures that would be challenging to assemble using traditional synthetic methods.

Utility in the Synthesis of Heterocyclic Libraries

The versatility of this compound and its derivatives makes them ideal starting materials for the synthesis of libraries of heterocyclic compounds for high-throughput screening in drug discovery. nih.gov Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological space. nih.gov

Functionalized azetidines have been used as central scaffolds from which a variety of other heterocyclic systems can be generated. nih.govnih.govktu.edu For example, a densely functionalized azetidine ring system has been diversified to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov This approach has been used to generate lead-like molecules specifically designed for targeting the central nervous system (CNS), where properties such as low molecular weight and controlled lipophilicity are crucial. nih.gov The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been reported, showcasing the utility of this scaffold in generating large and diverse compound collections. nih.gov

The aza-Michael addition of various NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetate provides a straightforward route to functionalized 3-substituted azetidines, which are valuable precursors for library synthesis. nih.govktu.edumdpi.com

The table below provides examples of heterocyclic scaffolds that can be accessed from azetidine precursors.

| Azetidine Precursor | Reaction Type | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| Densely functionalized azetidine | Intramolecular cyclization | Fused, bridged, and spirocyclic systems | nih.gov |

| Methyl 2-(azetidin-3-ylidene)acetate | Aza-Michael addition | 3-(Heterocyclyl)azetidines | nih.govktu.edumdpi.com |

| Azabicyclo[1.1.0]butane | Multicomponent reaction | 1,3,3-Trisubstituted azetidines | nih.gov |

| 3-Amido-2-phenyl azetidines | Ring-opening isomerization | 2-Oxazolines | nih.gov |

Future Directions and Advanced Research Perspectives in 3 Cyclopropylmethylidene Azetidine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of highly functionalized and strained molecules like 3-(cyclopropylmethylidene)azetidine often relies on multi-step sequences that can be resource-intensive and generate significant waste. A primary future objective is the development of more sustainable and atom-economical synthetic strategies. primescholars.com

Current methods for constructing the azetidine (B1206935) core often involve intramolecular cyclizations of precursors containing leaving groups, reductions of β-lactams, or cycloaddition reactions. acs.orgnih.govresearchgate.net For a molecule like this compound, these approaches can be adapted, but with a focus on improving their green chemistry metrics.

One promising avenue is the use of catalytic methods that minimize the use of stoichiometric reagents. For instance, lanthanide(III) triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines in high yields, even with sensitive functional groups present. nih.gov Adapting this to a precursor of this compound could provide a highly efficient and selective route.

Furthermore, leveraging visible-light-mediated photocatalysis represents a frontier in sustainable synthesis. acs.org The development of photocatalytic [2+2] cycloadditions or radical cyclizations to construct the core structure or introduce the cyclopropylmethylidene moiety would be a significant advancement. researchgate.netchemrxiv.org These reactions often proceed under mild conditions, reducing energy consumption and offering pathways with high atom economy.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic Intramolecular Cyclization | High regioselectivity and stereoselectivity, mild reaction conditions. | Synthesis of appropriately functionalized acyclic precursors. |

| Reduction of a Cyclopropylmethylidene-β-lactam | Established methodology for azetidine synthesis. | Synthesis of the strained β-lactam precursor, harsh reducing agents may be required. |

| Visible-Light Photocatalysis | High atom economy, use of renewable energy, mild conditions. acs.org | Identification of suitable photocatalysts and reaction partners. |

| Strain-Release Functionalization | Access to diverse derivatives from a common intermediate. nih.gov | Synthesis of the initial strained bicyclic precursor. |

Exploration of Novel Catalytic Systems for Azetidine Derivatization

Once the this compound scaffold is synthesized, the next challenge lies in its selective functionalization. The unique structural features of this molecule—a strained four-membered ring, an exocyclic double bond, and a cyclopropyl (B3062369) group—offer multiple sites for derivatization. The development of novel catalytic systems will be crucial for controlling the regioselectivity and stereoselectivity of these transformations.

Chiral hydrogen-bond donor catalysts, such as squaramides, have shown remarkable success in the enantioselective ring-opening of 3-substituted azetidines. acs.org Applying such catalysts to this compound could provide access to a wide range of enantioenriched products through reactions with various nucleophiles.

Transition metal catalysis also holds immense promise. For example, copper-catalyzed reactions could be explored for the functionalization of the exocyclic double bond or for C-H functionalization of the azetidine ring itself. acs.org The development of ligands that can finely tune the reactivity and selectivity of the metal center will be paramount. Rigid, concave, cis-disubstituted azetidine derivatives have themselves been explored as platforms for asymmetric catalysis, suggesting the potential for self-replication of chirality or the use of related structures to influence reactions on the target molecule. nih.gov

Late-stage C-H functionalization is another key area. nih.gov Developing catalysts that can selectively activate C-H bonds at different positions on the azetidine ring or the cyclopropyl group would enable the rapid diversification of the core structure, which is highly valuable for creating libraries of compounds for biological screening. rsc.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the chemical space around this compound and to enable its production in a more efficient and safer manner, the integration of its synthesis and derivatization with flow chemistry and automated platforms is a critical future direction.

Flow chemistry offers several advantages for handling strained and potentially unstable intermediates, such as lithiated azetidines, by enabling precise control over reaction parameters like temperature, pressure, and reaction time. uniba.itnih.gov The synthesis of 3-substituted azetidines has been successfully demonstrated in flow, allowing for reactions at higher temperatures than in batch processing and improving safety and scalability. uniba.itnih.gov A continuous flow synthesis of this compound would be a significant step towards its practical application. Furthermore, photochemical reactions, which are often employed in the synthesis of strained rings, are particularly well-suited for flow reactors, as the efficient irradiation of the reaction mixture can be achieved. polimi.it

Automated synthesis platforms can be used to rapidly generate libraries of derivatives for high-throughput screening. researchgate.netresearchgate.net By combining a flow-based synthesis of the this compound core with automated derivatization protocols, a large number of analogs could be produced with minimal manual intervention. This approach would be invaluable for medicinal chemistry programs aimed at identifying new drug candidates. nih.gov

Advanced Computational Design for Predictive Chemical Transformations

The unique and relatively unexplored nature of this compound makes it an ideal candidate for the application of advanced computational chemistry techniques. purdue.edu These methods can provide deep insights into the molecule's electronic structure, reactivity, and potential interactions with biological targets, thereby guiding experimental efforts.

Quantum chemical methods can be employed to predict the outcomes of various chemical transformations. For example, computational models can help in understanding the regioselectivity of catalytic functionalization reactions or in predicting the feasibility of novel cycloaddition reactions involving the exocyclic double bond. mit.edu By calculating transition state energies and reaction pathways, researchers can pre-screen potential reactions and catalysts, saving significant time and resources. mit.edu

Machine learning and artificial intelligence are also poised to play a transformative role. rsc.org Transfer learning models, for instance, can be trained on existing reaction data for heterocycles to predict retrosynthetic pathways for new and complex targets like this compound. acs.org Such tools can help chemists design more efficient and innovative synthetic routes.

Furthermore, computational docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to specific protein targets, thus guiding the design of new therapeutic agents.

Discovery of Undiscovered Reactivity Modes and Mechanistic Pathways

The inherent ring strain of the azetidine core, combined with the electronic properties of the cyclopropylmethylidene substituent, suggests that this compound may exhibit novel and undiscovered modes of reactivity. nih.govumich.edu A key area of future research will be the systematic exploration of its chemical behavior under a variety of reaction conditions to uncover these unique transformations.

The cyclopropylmethylidene group itself is a fascinating functional moiety. The interplay between the π-system of the double bond and the strained σ-bonds of the cyclopropane (B1198618) ring could lead to interesting pericyclic reactions, rearrangements, or cycloadditions that are not observed in simpler methylidene azetidines.

Mechanistic studies will be crucial for understanding and harnessing this new reactivity. A combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling, will be necessary to elucidate the detailed pathways of these novel reactions. For example, exploring the possibility of charge-transfer-mediated enantioselective ring-opening could reveal new catalytic cycles. acs.org The study of radical reactions involving this strained heterocycle could also lead to new synthetic methodologies. nih.gov

Uncovering unprecedented reactivity will not only expand the fundamental understanding of strained heterocycles but also open up new avenues for the synthesis of complex molecular architectures and novel functional materials. chemrxiv.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(cyclopropylmethylidene)azetidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, azetidine derivatives are often prepared by treating 3-aminopropanol derivatives with Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions to promote cyclization . Substrate scope studies show that electron-donating groups on aromatic rings (e.g., 3-OMe) enhance cyclization efficiency, while steric hindrance from substituents like 4-OMe may suppress ring formation . Reaction temperature (typically 60–100°C) and solvent polarity (e.g., DCM vs. THF) critically affect reaction kinetics and product distribution.

Q. How is the purity and structural integrity of this compound validated in experimental settings?

- Methodological Answer : Analytical characterization relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the azetidine ring’s presence (e.g., characteristic δ 3.5–4.0 ppm for CH₂-N-CH₂ protons) and cyclopropylidene moiety (δ 1.0–2.0 ppm for cyclopropyl protons) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. Electrospray ionization (ESI-MS) detects [M+H]⁺ ions for molecular weight confirmation .

- Polarimetry : For enantiomeric resolution, chiral columns (e.g., Chiralpak AD-H) separate stereoisomers, with optical rotation data cross-referenced against synthetic standards .

Advanced Research Questions

Q. What mechanistic insights explain enantioselectivity in chiral phosphoric acid-catalyzed N-acyl-azetidine synthesis?

- Methodological Answer : Density functional theory (DFT) studies reveal that selectivity arises from transition-state stabilization via hydrogen bonding between the catalyst’s phosphate group and the azetidine’s nitrogen. For example, in System A (chiral phosphoric acid with adamantyl groups), the thione tautomer of the substrate is preferentially activated, lowering the activation free energy by 2–3 kcal/mol compared to alternative pathways. Steric effects from bulky substituents (e.g., 3,5-(CF₃)₂C₆H₃) further enhance enantiomeric excess (e.e. >90%) by disfavoring competing tautomers .

Q. How do structural modifications of the azetidine ring impact biological activity in neuroinflammation models?

- Methodological Answer : In BV2 microglia studies, derivatives like 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride inhibit NLRP3 inflammasome activation by downregulating TLR4/MyD88/NF-κB signaling. Key modifications include:

- Lipophilic substituents (e.g., trifluoromethyl or naphthyl groups) enhance blood-brain barrier permeability.

- Electron-withdrawing groups (e.g., -Cl) reduce ROS generation by 40–60% in LPS-stimulated cells.

- Dose-dependent effects (IC₅₀: 10–50 μM) are validated via ELISA (IL-1β suppression) and Western blot (NF-κB p65 phosphorylation) .

Experimental Design & Data Analysis

Q. What strategies resolve contradictions in substrate-specific cyclization efficiency for azetidine derivatives?

- Methodological Answer : Contradictory results (e.g., high yields for 3-OMe vs. no cyclization for 4-OMe substituents) are resolved via:

- Steric and electronic analysis : Hammett plots correlate substituent σ values with reaction rates, identifying electron-donating groups as rate-enhancing.

- Computational modeling : Molecular dynamics simulations (e.g., Gaussian 09) quantify steric clashes in transition states. For 4-OMe derivatives, torsional strain >5 kcal/mol disrupts ring closure .

- Alternative catalysts : Switching from AlCl₃ to milder catalysts (e.g., ZnCl₂) reduces side reactions like allyl group oxidation .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in amber glass vials at –20°C under inert gas (Ar/N₂) to prevent ring-opening hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- PPE : Use nitrile gloves and fume hoods during synthesis; LC-MS-grade solvents minimize respiratory exposure.

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration. Aquatic toxicity data (EC₅₀: <1 mg/L for Daphnia magna) mandate adherence to EPA guidelines for organic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.